molecular formula C20H28O6 B12066057 Enmein, 1-deoxo-13-deoxy-1,5-dihydroxy-, (1alpha,5alpha)-

Enmein, 1-deoxo-13-deoxy-1,5-dihydroxy-, (1alpha,5alpha)-

Cat. No.: B12066057
M. Wt: 364.4 g/mol
InChI Key: GVECAQZXEMZIGZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Enmein can be synthesized through various routes, including chemical synthesis and microbial fermentation.
    • One common synthetic method involves cyclization of a precursor molecule followed by selective oxidation and glycosylation steps.
    • Industrial production methods may involve fermentation using genetically modified microorganisms capable of producing Enmein.
  • Chemical Reactions Analysis

    • Enmein undergoes several reactions, including:

        Oxidation: Enmein contains hydroxyl groups, making it susceptible to oxidation reactions.

        Glycosylation: The addition of sugar moieties can enhance its bioactivity.

        Substitution: Enmein can undergo nucleophilic substitution reactions.

    • Common reagents include oxidants (e.g., KMnO4), glycosyl donors, and nucleophiles.
    • Major products include oxidized derivatives and glycosylated forms.
  • Scientific Research Applications

    • Enmein’s applications span various fields:

        Chemistry: As a model compound for studying polyketide biosynthesis.

        Biology: Investigating its effects on cell growth, apoptosis, and gene expression.

        Medicine: Potential anticancer properties, especially against solid tumors.

        Industry: Enmein may serve as a lead compound for drug development.

  • Mechanism of Action

    • Enmein’s mechanism involves:

        Cell Cycle Arrest: It disrupts cell cycle progression, leading to growth inhibition.

        Apoptosis Induction: Enmein triggers programmed cell death pathways.

        Molecular Targets: It interacts with specific proteins involved in cell signaling.

        Pathways: Enmein affects MAPK and PI3K/Akt pathways.

  • Comparison with Similar Compounds

    • Enmein shares structural features with other polyketides, but its unique hydroxyl pattern distinguishes it.
    • Similar compounds include epothilones, paclitaxel, and other natural products.

    Properties

    Molecular Formula

    C20H28O6

    Molecular Weight

    364.4 g/mol

    IUPAC Name

    9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one

    InChI

    InChI=1S/C20H28O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-16,21-23H,1,4-8H2,2-3H3

    InChI Key

    GVECAQZXEMZIGZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(C5=C)O)C(=O)O2)O)C

    Origin of Product

    United States

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